![molecular formula C24H20N4O6 B2807786 2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-methoxyphenyl)acetamide CAS No. 887223-74-7](/img/no-structure.png)

2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-methoxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

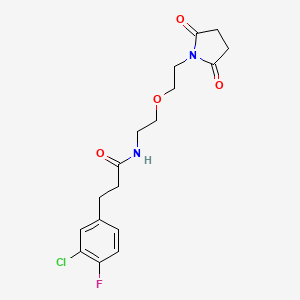

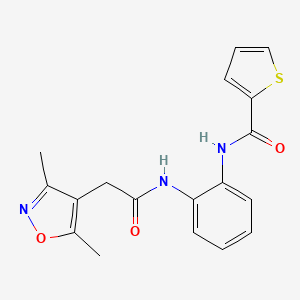

The compound contains several functional groups and structural features that are common in organic chemistry. These include a benzodioxole group, a pyridopyrimidinone group, and an acetamide group with a methoxyphenyl substituent .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The benzodioxole and pyridopyrimidinone groups would likely contribute to the compound’s aromaticity and potentially its reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups and overall structure. For example, the presence of multiple aromatic rings could potentially increase its hydrophobicity .Applications De Recherche Scientifique

Synthetic Chemistry and Medicinal Chemistry

This compound’s intricate structure suggests potential applications in synthetic chemistry. Researchers may explore its reactivity in various reactions, such as 1,3-dipolar additions. For instance, a study published in the Journal of the Chemical Society describes the synthesis of benzocycloheptenones through 1,3-dipolar additions of a related compound, 2-(1,3-benzodioxol-5-ylmethyl)-4-hydroxy-3-methoxy-carbonylisoquinolin-2-ium chloride, with dipolarophiles . Investigating similar reactions with our compound could yield novel derivatives with interesting properties.

Antibacterial Activity

Given the presence of a carboxamide group, it’s worth exploring the antibacterial potential of this compound. Researchers have evaluated sulfonamides derived from related structures, such as 1,3-benzodioxol-5-carbohydrazide, for their antibacterial effects . Investigating the antibacterial properties of our compound could contribute to the development of new antimicrobial agents.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-N-(2-methoxyphenyl)acetamide with 3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidine-1(2H)-carboxylic acid, followed by cyclization and subsequent purification steps.", "Starting Materials": [ "2-amino-N-(2-methoxyphenyl)acetamide", "3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidine-1(2H)-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "N,N-dimethylformamide (DMF)", "Methanol", "Ethyl acetate", "Diethyl ether" ], "Reaction": [ "Step 1: To a solution of 2-amino-N-(2-methoxyphenyl)acetamide in DMF, add DCC and DMAP. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid group of the second starting material.", "Step 2: Add 3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidine-1(2H)-carboxylic acid to the reaction mixture and stir at room temperature for 24 hours to allow for the formation of the amide bond.", "Step 3: Purify the resulting product by precipitation with methanol and recrystallization from ethyl acetate to obtain the intermediate product.", "Step 4: Cyclize the intermediate product by heating it in DMF at 120°C for 24 hours.", "Step 5: Purify the final product by column chromatography using a mixture of ethyl acetate and diethyl ether as the eluent." ] } | |

Numéro CAS |

887223-74-7 |

Formule moléculaire |

C24H20N4O6 |

Poids moléculaire |

460.446 |

Nom IUPAC |

2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]-N-(2-methoxyphenyl)acetamide |

InChI |

InChI=1S/C24H20N4O6/c1-32-18-7-3-2-6-17(18)26-21(29)13-27-22-16(5-4-10-25-22)23(30)28(24(27)31)12-15-8-9-19-20(11-15)34-14-33-19/h2-11H,12-14H2,1H3,(H,26,29) |

Clé InChI |

XQHKDFAWLWTTKB-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC5=C(C=C4)OCO5 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4H-chromene-3-carboxamide](/img/structure/B2807704.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)furan-2-carboxamide hydrochloride](/img/structure/B2807707.png)

![N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2807708.png)

![1-[(2-chloro-6-fluorobenzyl)oxy]-2-(4-methylphenyl)-1H-1,3-benzimidazole](/img/structure/B2807710.png)

![1-(4-Methoxyphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B2807712.png)

![N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-5-(4-nitrophenyl)furan-2-carboxamide](/img/structure/B2807718.png)

![2-[2-(4-chlorophenoxymethyl)-1H-1,3-benzodiazol-1-yl]acetohydrazide](/img/structure/B2807722.png)

![5-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2807724.png)